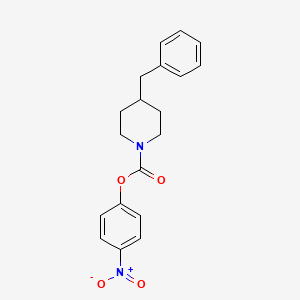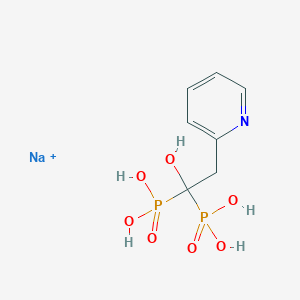
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid is a bioactive chemical compound with the molecular formula C₇H₁₁NO₇P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and phosphonic acid groups, contributing to its diverse chemical properties .
Preparation Methods
The synthesis of Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid typically involves the reaction of 2-pyridinylacetic acid with phosphorous acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents like water or organic solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone-related diseases.
Mechanism of Action
The mechanism of action of Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. Its phosphonic acid groups play a crucial role in its binding affinity and specificity. The pathways involved may include those related to bone metabolism, cellular signaling, and other physiological processes .
Comparison with Similar Compounds
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid can be compared with other similar compounds, such as:
Alendronic acid: Another bisphosphonate used in the treatment of osteoporosis and bone diseases.
Risedronic acid: A related compound with similar therapeutic uses but distinct pharmacokinetic properties and molecular interactions.
Properties
CAS No. |
334708-63-3 |
|---|---|
Molecular Formula |
C7H11NNaO7P2+ |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6;/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15);/q;+1 |
InChI Key |
VJJUOVKYUVGIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


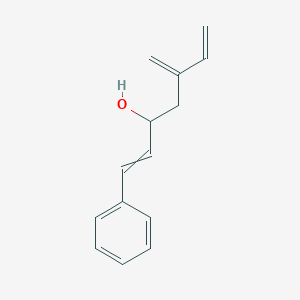
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
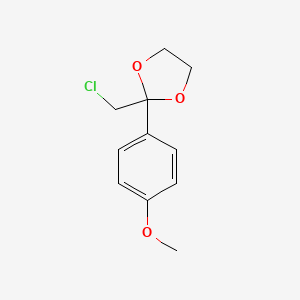
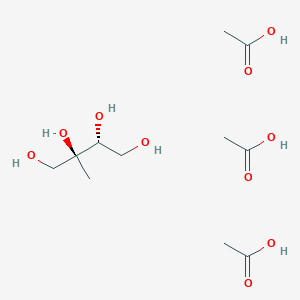
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
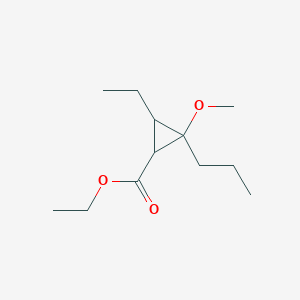
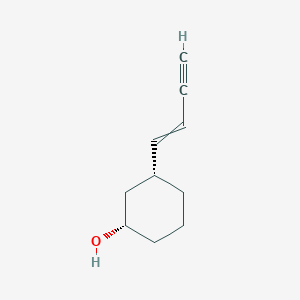
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
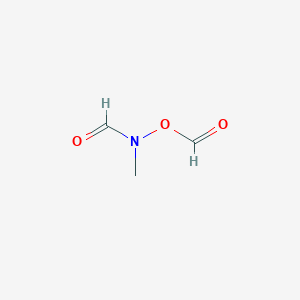
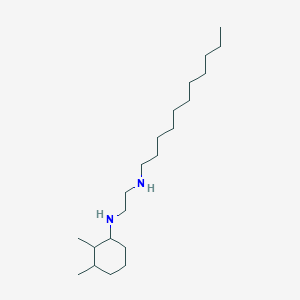
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
